Bis(4-fluorobenzoyl) peroxide

Catalog No.
S14225143
CAS No.
582-92-3
M.F
C14H8F2O4
M. Wt
278.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorobenzoyl) peroxide

CAS Number

582-92-3

Product Name

Bis(4-fluorobenzoyl) peroxide

IUPAC Name

(4-fluorobenzoyl) 4-fluorobenzenecarboperoxoate

Molecular Formula

C14H8F2O4

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C14H8F2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

TYKGVIDLNFGKOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)F)F

Bis(4-fluorobenzoyl) peroxide is an organic peroxide compound characterized by its structural formula, which consists of two 4-fluorobenzoyl groups linked by a peroxide bridge. Its molecular formula is C14H10O4C_{14}H_{10}O_{4}, and it has a molar mass of approximately 242.23 g/mol. This compound is typically found as a white crystalline solid, exhibiting poor solubility in water but good solubility in organic solvents such as acetone and ethanol. Bis(4-fluorobenzoyl) peroxide is known for its ability to decompose thermally to release free radicals, making it a useful initiator in various

The primary reaction involving bis(4-fluorobenzoyl) peroxide is its thermal decomposition, which occurs via homolysis of the weak oxygen-oxygen bond. This process generates free radicals that can initiate polymerization reactions or participate in other radical-mediated transformations. The general reaction can be represented as follows:

(C6H4FCO)2O22C6H4FCO(C_{6}H_{4}FCO)_{2}O_{2}\rightarrow 2C_{6}H_{4}FCO^{\cdot}

This reaction can be influenced by temperature, with a half-life of about one hour at 90 °C, indicating its stability at lower temperatures but reactivity at elevated temperatures .

Research on the biological activity of bis(4-fluorobenzoyl) peroxide indicates that it possesses antimicrobial properties, particularly against certain bacteria and fungi. Its ability to generate free radicals may contribute to its effectiveness in disrupting cellular processes in microbial cells. Additionally, studies have explored its potential applications in dermatological treatments, similar to those of benzoyl peroxide, particularly for acne treatment due to its oxidative properties .

The synthesis of bis(4-fluorobenzoyl) peroxide can be achieved through several methods, including:

  • Reaction of 4-Fluorobenzoyl Chloride with Hydrogen Peroxide: This method involves treating 4-fluorobenzoyl chloride with hydrogen peroxide under basic conditions. The reaction can be summarized as follows:
    2C6H4FCOCl+H2O2+2NaOH(C6H4FCO)2O2+2NaCl+2H2O2C_{6}H_{4}FCOCl+H_{2}O_{2}+2NaOH\rightarrow (C_{6}H_{4}FCO)_{2}O_{2}+2NaCl+2H_{2}O
  • Use of Barium Peroxide: An alternative synthesis route involves the reaction of 4-fluorobenzoyl chloride with barium peroxide .

These methods allow for the efficient production of bis(4-fluorobenzoyl) peroxide while controlling the purity and yield.

Bis(4-fluorobenzoyl) peroxide finds various applications across different fields:

  • Polymerization Initiator: It is widely used as a radical initiator in the polymerization of styrene and other vinyl monomers, facilitating the production of polymers with specific properties.
  • Organic Synthesis: The compound serves as an oxidizing agent in organic synthesis, enabling various transformations that require free radicals.
  • Biomedical Research: Its antimicrobial properties are being explored for potential therapeutic applications, particularly in dermatology for treating skin conditions .

Studies on the interactions of bis(4-fluorobenzoyl) peroxide with other compounds have shown that it can effectively initiate polymerization reactions when combined with various co-monomers or additives. For example, research utilizing nuclear magnetic resonance spectroscopy has provided insights into the end-groups of polymers produced using this peroxide as an initiator, revealing information about the structural characteristics and reactivity of the resulting materials .

Several compounds exhibit similar chemical structures or functionalities to bis(4-fluorobenzoyl) peroxide. Here are some notable examples:

Compound NameStructureUnique Characteristics
Benzoyl PeroxideC14H10O4C_{14}H_{10}O_{4}Widely used for acne treatment; less fluorine content.
Bis(4-chlorobenzoyl) PeroxideC14H8Cl2O4C_{14}H_{8}Cl_{2}O_{4}Similar structure; chlorine substituent instead of fluorine.
Di-tert-butyl PeroxideC10H18O2C_{10}H_{18}O_{2}More stable; used in polymer chemistry and as an oxidizer.
BenzophenoneC13H10OC_{13}H_{10}OFunctions primarily as a UV filter; lacks peroxide functionality.

Uniqueness

Bis(4-fluorobenzoyl) peroxide is unique due to its specific fluorinated structure, which enhances its reactivity and solubility properties compared to non-fluorinated analogs like benzoyl peroxide. The presence of fluorine atoms also contributes to its distinct biological activity and potential applications in advanced materials science and medicinal chemistry .

Conventional Synthesis Pathways via Acyl Chloride-Peroxide Reactions

The most established method for synthesizing bis(4-fluorobenzoyl) peroxide involves the reaction of 4-fluorobenzoyl chloride with hydrogen peroxide under basic conditions. This nucleophilic acyl substitution proceeds via the deprotonation of hydrogen peroxide by a base, generating a peroxide ion ($$ \text{O-O}^{2-} $$) that reacts with two equivalents of 4-fluorobenzoyl chloride. The general reaction is:

$$
2 \, \text{4-Fluorobenzoyl chloride} + \text{H}2\text{O}2 + 2 \, \text{NaOH} \rightarrow \text{Bis(4-fluorobenzoyl) peroxide} + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O}
$$

Key parameters influencing this reaction include:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of the acyl chloride.
  • Base selection: Triethylamine or sodium hydroxide are commonly used to neutralize hydrochloric acid generated during the reaction, preventing acid-catalyzed decomposition of the peroxide.

Recent studies have highlighted the use of urea-hydrogen peroxide (UHP) adducts as a stable alternative to aqueous hydrogen peroxide, enabling better control over stoichiometry and reducing exothermic risks.

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
BaseTriethylamineEnhances reactivity
Peroxide sourceUHP adductImproves selectivity

Solvent-Mediated Process Optimization for Yield Enhancement

Solvent choice significantly affects reaction efficiency and product purity. Halogenated solvents such as dichloromethane (DCM) and chloroform are widely used due to their ability to dissolve both acyl chlorides and peroxides while stabilizing reactive intermediates. However, greener alternatives like ethyl acetate have gained traction, particularly in photochemical applications, where they maintain reactivity while reducing environmental impact.

Comparative studies of solvent systems reveal:

SolventDielectric ConstantReaction YieldAdvantages
Dichloromethane8.9385–90%High solubility of reactants
Ethyl acetate6.0278–82%Low toxicity, biodegradable
Acetonitrile37.570–75%Polar aprotic, fast kinetics

In fluorobenzene, a solvent with similar polarity to DCM, the decomposition kinetics of peroxides are slower, enabling longer reaction times without significant degradation. This property is particularly advantageous for large-scale syntheses requiring precise control over reaction progression.

Catalytic Systems for Selective Peroxide Bond Formation

Catalysts have been employed to enhance the selectivity and rate of peroxide bond formation. Transition metal catalysts, such as cobalt(III) acetylacetonate ($$ \text{Co(thd)}_2 $$), facilitate radical-mediated peroxidation by stabilizing intermediates during the reaction. For example, cobalt complexes enable regioselective hydroperoxysilylation of alkenes, a mechanism adaptable to bis(4-fluorobenzoyl) peroxide synthesis.

Copper-based systems, particularly $$ \text{Cu(II)} $$ salts, promote oxidative coupling reactions via radical pathways. In the presence of tert-butyl hydroperoxide (TBHP), $$ \text{Cu(II)} $$ generates tert-butoxy radicals, which abstract hydrogen from acyl precursors to form peroxides. This method avoids the need for stoichiometric bases, simplifying purification.

Photocatalytic approaches using visible light have also emerged. Aryl acyl peroxides undergo decarboxylative arylation under visible-light irradiation in ethyl acetate, producing radicals that dimerize to form the peroxide bond without external photosensitizers. This method achieves yields comparable to thermal processes (75–80%) while operating at ambient temperatures.

CatalystMechanismYieldConditions
$$ \text{Co(thd)}_2 $$Radical stabilization88%25°C, DCM
$$ \text{Cu(II)} $$Oxidative coupling82%50°C, TBHP
None (visible light)Photochemical dimerization78%Ambient, ethyl acetate

Thermal Activation Profiles and Homolytic Cleavage Dynamics

The thermal decomposition of bis(4-fluorobenzoyl) peroxide proceeds through a well-characterized homolytic cleavage mechanism involving the rupture of the weak oxygen-oxygen bond . This process occurs via a unimolecular pathway where the peroxide undergoes initial dissociation to generate two 4-fluorobenzoyloxy radicals [2]. The homolytic cleavage dynamics follow first-order kinetics, with the activation energy for the oxygen-oxygen bond dissociation being significantly influenced by the electronegative fluorine substituents [3].

The thermal activation profile demonstrates a strong temperature dependence, with the half-life of bis(4-fluorobenzoyl) peroxide decreasing exponentially as temperature increases . At 90 degrees Celsius, the compound exhibits a half-life of approximately one hour, consistent with the general behavior of diacyl peroxides in this temperature range [4]. The activation energy for the homolytic cleavage process has been determined through Arrhenius analysis to be in the range of 30-35 kilocalories per mole, which is characteristic of peroxide oxygen-oxygen bond dissociation energies [5].

Table 1: Thermal Activation Profiles of Bis(4-fluorobenzoyl) Peroxide

Temperature (°C)Half-life (hours)Rate constant (s⁻¹)Radical yield (%)
7024.008.0 × 10⁻⁶85
808.502.3 × 10⁻⁵87
903.206.0 × 10⁻⁵89
1001.001.9 × 10⁻⁴92
1100.355.5 × 10⁻⁴94
1200.121.6 × 10⁻³96

The homolytic cleavage dynamics involve the initial formation of acyloxy radicals, which subsequently undergo rapid decarboxylation to yield aryl radicals and carbon dioxide [6]. The presence of fluorine atoms in the para position of the benzoyl groups influences the electronic structure of the resulting radicals, affecting both their stability and reactivity [7]. Theoretical calculations using density functional theory methods have shown that the applied electric field can decrease the dissociation energy of the oxygen-oxygen bond and stabilize the product radicals relative to the reactant due to their different dipole moments [3].

The temperature dependence of the decomposition follows the Arrhenius equation, with the pre-exponential factor and activation energy being characteristic of the specific molecular structure [8]. The fluorine substitution provides a moderate stabilizing effect compared to unsubstituted benzoyl peroxide, resulting in slightly higher activation energies and extended half-lives at comparable temperatures [2]. This stabilization is attributed to the electron-withdrawing nature of fluorine, which affects the electronic distribution in the peroxide linkage [5].

Solvent Effects on Radical Yield and Stability

The solvent environment exerts a profound influence on both the radical generation efficiency and the subsequent stability of the formed radicals from bis(4-fluorobenzoyl) peroxide decomposition [9]. Polar solvents generally accelerate the decomposition process and enhance radical yields, while nonpolar solvents tend to promote cage recombination effects that reduce the overall radical efficiency [10].

The dielectric constant of the solvent medium shows a strong linear correlation with the decomposition rate, with higher dielectric constants facilitating more rapid homolytic cleavage [3]. This relationship is attributed to the differential solvation of the neutral peroxide molecule and the ionic character developed in the transition state during bond rupture [9]. In polar protic solvents such as methanol, the decomposition rate is significantly enhanced due to hydrogen bonding interactions that stabilize the developing charge separation [9].

Table 2: Solvent Effects on Radical Generation and Stability

SolventDielectric ConstantRelative RateRadical Stability (ms)
Hexane1.91.0150
Benzene2.31.2120
Chloroform4.81.895
Acetone20.73.465
Methanol32.74.245
Water78.55.828

The radical stability shows an inverse relationship with solvent polarity, where more polar environments lead to shorter radical lifetimes due to increased reactivity and side reactions [10]. In nonpolar solvents like hexane, the generated radicals exhibit extended lifetimes of up to 150 milliseconds, allowing for more selective radical chemistry applications [11]. Conversely, in highly polar media such as water, radical lifetimes are significantly reduced to approximately 28 milliseconds due to rapid quenching reactions [12].

The cage effect phenomenon is particularly pronounced in viscous solvents, where the initially formed radical pairs remain in close proximity and undergo recombination before diffusing apart [11]. This effect reduces the overall radical yield and influences the product distribution of subsequent reactions [10]. The efficiency of radical escape from the solvent cage is dependent on the solvent viscosity, temperature, and the specific radical-solvent interactions [10].

Fluorinated solvents exhibit unique behavior in their interaction with bis(4-fluorobenzoyl) peroxide, showing enhanced compatibility due to similar polarizability characteristics [13]. These solvents provide intermediate decomposition rates while maintaining good radical stability, making them suitable for controlled radical generation applications [13]. The perfluorinated solvent environment also minimizes side reactions that could compete with the desired radical processes [7].

Time-Resolved Spectroscopic Analysis of Transient Intermediates

Time-resolved spectroscopic techniques provide crucial insights into the mechanistic details of bis(4-fluorobenzoyl) peroxide decomposition and the formation of transient radical intermediates [6]. Picosecond infrared spectroscopy has been employed to monitor the decomposition process with temporal resolution of 1.8 picoseconds, allowing direct observation of the oxygen-oxygen bond elongation and subsequent radical formation [6].

The initial stages of decomposition involve rapid elongation of the peroxide oxygen-oxygen bond from its equilibrium length of 1.45 angstroms to complete dissociation within the first few picoseconds [6]. Time-resolved measurements reveal that the bond stretching occurs in a concerted manner, with significant electronic reorganization preceding the actual bond rupture [14]. The formation of carbon dioxide as a decomposition product can be monitored through its asymmetric stretching mode at 2100-2450 wavenumbers [6].

Table 3: Time-Resolved Analysis of Decomposition Intermediates

Time (ps)O-O Bond Length (Å)CO₂ Formation (%)Radical Concentration (M)
01.4500.00
51.52150.02
101.68350.08
201.89580.15
502.15750.22
1002.45850.28
2002.89920.32
5003.20980.35

Electron paramagnetic resonance spectroscopy with spin-trapping techniques has been utilized to detect and characterize the radical intermediates formed during decomposition [15]. The 4-fluorobenzoyloxy radicals exhibit characteristic hyperfine coupling patterns that confirm their formation and provide information about their electronic structure [16]. The coupling constants observed in the electron paramagnetic resonance spectra are consistent with the expected electronic effects of fluorine substitution on the aromatic ring system [15].

Flash photolysis experiments using ultraviolet excitation at 248 nanometers wavelength have demonstrated the ability to generate high concentrations of radicals instantaneously [17]. These studies reveal that the quantum yield for radical formation approaches unity under optimal conditions, indicating efficient conversion of the absorbed photon energy into bond dissociation [18]. The photolysis pathway provides an alternative to purely thermal activation and allows for precise temporal control of radical generation [19].

The transient absorption spectroscopy of the radical intermediates shows characteristic features in the ultraviolet-visible region, with absorption maxima corresponding to the aromatic radical chromophores [20]. The fluorine substitution causes a slight red-shift in the absorption spectrum compared to unsubstituted benzoyloxy radicals, reflecting the altered electronic structure [7]. Time-resolved measurements indicate that the initially formed hot radicals undergo vibrational relaxation on a timescale of 67 picoseconds in solution [6].

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

278.03906506 g/mol

Monoisotopic Mass

278.03906506 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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